Alovudina

Descripción general

Descripción

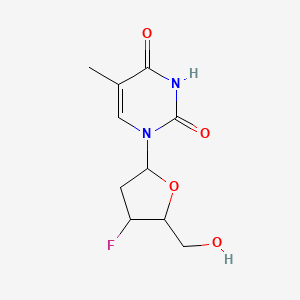

Alovudina, también conocida como fluorotimidina, es un análogo de nucleósido sintético que inicialmente se desarrolló como agente antiviral. Es un derivado de la timidina, donde el grupo 3'-hidroxilo se reemplaza por un átomo de flúor. La this compound se investigó principalmente por su potencial en el tratamiento de infecciones virales, particularmente el virus de la inmunodeficiencia humana (VIH) y el virus de la hepatitis B (VHB). su desarrollo se interrumpió debido a preocupaciones sobre toxicidad .

Aplicaciones Científicas De Investigación

La alovudina se ha estudiado ampliamente por sus propiedades antivirales. Actúa como un inhibidor de la transcriptasa inversa, previniendo la replicación del ADN viral. Esto la convierte en una posible candidata para el tratamiento de infecciones virales como el VIH y el VHB. Además, la this compound ha demostrado ser prometedora en la inhibición de la ADN polimerasa γ mitocondrial, lo que tiene implicaciones en la investigación del cáncer, particularmente en la leucemia mieloide aguda (LMA). Los estudios han demostrado que la this compound puede afectar la fosforilación oxidativa y promover la diferenciación monocítica en las células LMA .

Mecanismo De Acción

La alovudina ejerce sus efectos inhibiendo las ADN polimerasas. Se incorpora al ADN viral mediante la transcriptasa inversa, lo que lleva a la terminación de la cadena y la inhibición de la replicación viral. En el caso de la ADN polimerasa γ mitocondrial, la this compound se incorpora preferentemente al ADN mitocondrial, lo que da como resultado el agotamiento del ADN mitocondrial y el deterioro de la función mitocondrial. Este mecanismo es particularmente relevante en el contexto de la investigación del cáncer, donde la función mitocondrial juega un papel crucial en la proliferación y supervivencia celular .

Análisis Bioquímico

Biochemical Properties

Alovudine is a thymidine dideoxynucleoside analog . It is phosphorylated by nucleoside kinases into its active form . Alovudine selectively and potently inhibits polymerase γ , the sole mitochondrial DNA polymerase . In acute myeloid leukemia (AML) cells, alovudine depletes mitochondrial DNA, reduces mitochondrial encoded proteins, and decreases basal oxygen consumption .

Cellular Effects

In AML cells, alovudine decreases cell proliferation and viability . It also promotes monocytic differentiation in AML cells . The effects on AML differentiation were found to be independent of reductions in oxidative phosphorylation or respiratory chain proteins .

Molecular Mechanism

Alovudine exerts its effects at the molecular level by inhibiting polymerase γ . This leads to the depletion of mitochondrial DNA, reduction of mitochondrial encoded proteins, and decrease in basal oxygen consumption .

Temporal Effects in Laboratory Settings

Alovudine’s effects on AML cells were observed over a period of 6 days of treatment . During this time, alovudine decreased mitochondrial DNA by over 95% in AML cells .

Dosage Effects in Animal Models

In animal models, systemic administration of alovudine reduced leukemic growth without evidence of toxicity . The dosage used in these studies was 50 mg/kg .

Metabolic Pathways

Alovudine is involved in the metabolic pathway of mitochondrial DNA replication . It inhibits polymerase γ, which is responsible for the replication of mitochondrial DNA .

Transport and Distribution

It is known that alovudine is transported into cells where it inhibits polymerase γ .

Subcellular Localization

Given its role as an inhibitor of mitochondrial DNA polymerase γ, it is likely that alovudine localizes to the mitochondria where it exerts its effects .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de alovudina implica la fluoración de timidina. Un método común incluye el uso de trifluoruro de dietilaminosulfuro (DAST) como agente fluorante. La reacción normalmente procede en condiciones suaves, con la timidina tratada con DAST en un solvente anhidro como el diclorometano. La reacción produce this compound con alta selectividad y pureza .

Métodos de producción industrial

La producción industrial de this compound sigue rutas sintéticas similares, pero a mayor escala. El proceso implica la optimización de las condiciones de reacción para garantizar un alto rendimiento y pureza. El uso de reactores de flujo continuo y técnicas avanzadas de purificación, como la cromatografía líquida de alto rendimiento (HPLC), son comunes en entornos industriales para lograr la calidad del producto deseada .

Análisis De Reacciones Químicas

Tipos de reacciones

La alovudina se somete a diversas reacciones químicas, que incluyen:

Oxidación: La this compound se puede oxidar para formar los derivados oxo correspondientes.

Reducción: Las reacciones de reducción pueden convertir la this compound en sus análogos desoxigenados.

Sustitución: Las reacciones de sustitución nucleofílica pueden reemplazar el átomo de flúor por otros grupos funcionales.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Se utilizan agentes reductores como el hidruro de aluminio y litio y el borohidruro de sodio.

Sustitución: Los nucleófilos como la azida de sodio y los tioles se pueden emplear en reacciones de sustitución.

Principales productos formados

Oxidación: Derivados oxo de this compound.

Reducción: Análogos desoxigenados de this compound.

Sustitución: Diversos derivados sustituidos dependiendo del nucleófilo utilizado.

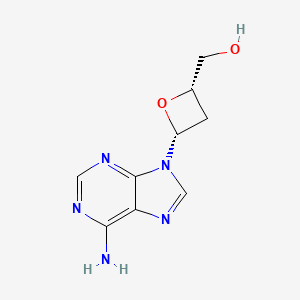

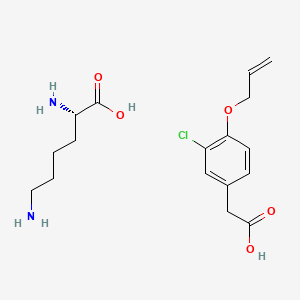

Comparación Con Compuestos Similares

La alovudina es estructuralmente similar a otros análogos de nucleósidos como la zidovudina (AZT) y la lamivudina. su sustitución única de flúor en la posición 3' la distingue de otros análogos. Esta sustitución mejora su estabilidad y resistencia a la degradación enzimática. En comparación con la zidovudina y la lamivudina, la this compound ha mostrado una mayor potencia en la inhibición de la replicación viral, pero también exhibe una mayor toxicidad, lo que llevó a su interrupción en el desarrollo clínico .

Lista de compuestos similares

- Zidovudina (AZT)

- Lamivudina

- Estavudina

- Abacavir

- Tenofovir

Propiedades

IUPAC Name |

1-[4-fluoro-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13FN2O4/c1-5-3-13(10(16)12-9(5)15)8-2-6(11)7(4-14)17-8/h3,6-8,14H,2,4H2,1H3,(H,12,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXCAQJAQSWSNPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13FN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20860345 | |

| Record name | 1-(2,3-Dideoxy-3-fluoropentofuranosyl)-5-methylpyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20860345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25526-93-6 | |

| Record name | 3'-Fluorothymidine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=140025 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

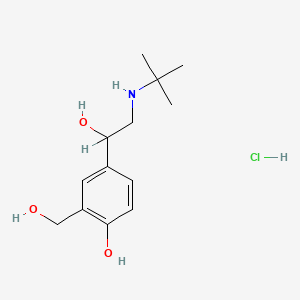

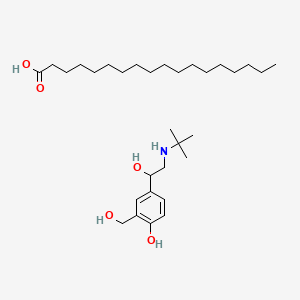

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[2-[(E)-4-hydroxy-3,5-dimethyl-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoct-5-enyl]-1,3,6,8-tetramethyl-4a,5,6,7,8,8a-hexahydro-2H-naphthalen-1-yl]-3-oxopropanal](/img/structure/B1666832.png)